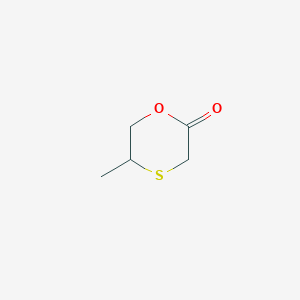
3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a unique structure with ethyl, methyl, phenyl, and oxo substituents, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue), can be employed to synthesize this compound . The reaction typically requires an acidic catalyst and is conducted at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. This can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other functionalized compounds.
科学的研究の応用
3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Research has shown that triazine derivatives can inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway, suggesting potential neuroprotective and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Uniqueness
3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine stands out due to its specific substituents and the resulting chemical properties. Its unique structure allows for diverse chemical reactivity and potential applications that may not be achievable with other similar compounds. The presence of the ethyl, methyl, phenyl, and oxo groups contributes to its distinct behavior in various chemical and biological contexts.
特性
CAS番号 |
66138-42-9 |
|---|---|
分子式 |
C12H13N3O |
分子量 |
215.25 g/mol |
IUPAC名 |
3-ethyl-5-methyl-4-oxido-6-phenyl-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C12H13N3O/c1-3-11-13-14-12(9(2)15(11)16)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChIキー |
OKWGGIYLFTXBOD-UHFFFAOYSA-N |
正規SMILES |
CCC1=[N+](C(=C(N=N1)C2=CC=CC=C2)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


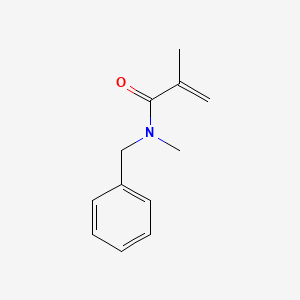
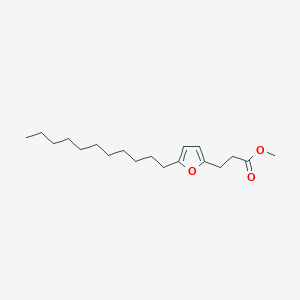
oxophosphanium](/img/structure/B14485371.png)
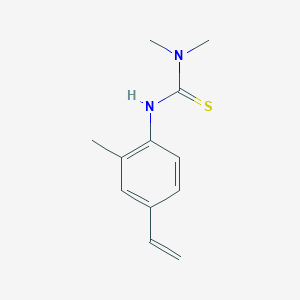

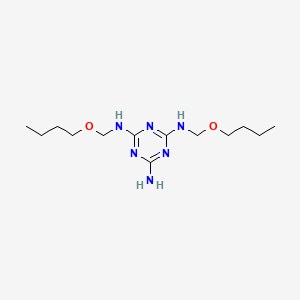
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)

